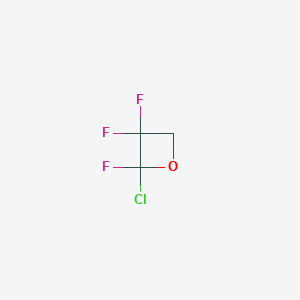
2-Chloro-2,3,3-trifluorooxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2,3,3-trifluorooxetane is an organofluorine compound characterized by the presence of a four-membered oxetane ring with chlorine and trifluoromethyl substituents
Méthodes De Préparation
The synthesis of 2-Chloro-2,3,3-trifluorooxetane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,3-trifluoro-2-chloropropene with an oxidizing agent to form the oxetane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-2,3,3-trifluorooxetane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-2,3,3-trifluorooxetane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-Chloro-2,3,3-trifluorooxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the oxetane ring can influence its reactivity and stability. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-Chloro-2,3,3-trifluorooxetane can be compared with other similar compounds, such as:
2,2,3,3-Tetrafluorooxetane: Lacks the chlorine substituent, leading to different reactivity and applications.
2-Chloro-3,3,3-trifluoropropene: A precursor in the synthesis of the oxetane compound, with different chemical properties.
2,3,3-Trifluorooxetane:
Propriétés
Numéro CAS |
114639-13-3 |
|---|---|
Formule moléculaire |
C3H2ClF3O |
Poids moléculaire |
146.49 g/mol |
Nom IUPAC |
2-chloro-2,3,3-trifluorooxetane |
InChI |
InChI=1S/C3H2ClF3O/c4-3(7)2(5,6)1-8-3/h1H2 |
Clé InChI |
PPFWFOBKSBKKKY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(O1)(F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)

![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)



![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)
